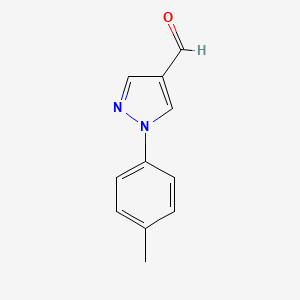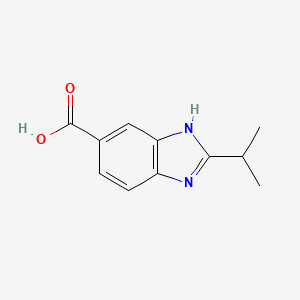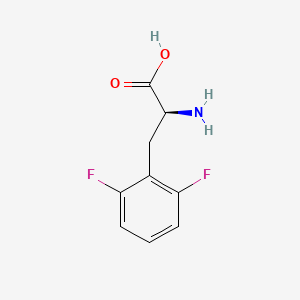
2,6-Difluoro-L-fenilalanina
Descripción general
Descripción
2,6-Difluoro-l-phenylalanine is a fluorinated derivative of the amino acid phenylalanine It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring
Aplicaciones Científicas De Investigación
2,6-Difluoro-l-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a probe to study reaction mechanisms.
Biology: The compound is incorporated into proteins to study protein structure and function, as well as to enhance the stability of therapeutic proteins.
Mecanismo De Acción
Target of Action
2,6-Difluoro-l-phenylalanine is a variant of the amino acid phenylalanine . The primary targets of phenylalanine are the neurotransmitters norepinephrine and dopamine . These neurotransmitters play crucial roles in mood regulation, alertness, and memory .
Mode of Action
The antidepressant effects of L-phenylalanine, from which 2,6-Difluoro-l-phenylalanine is derived, are due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .
Biochemical Pathways
The biochemical pathways affected by 2,6-Difluoro-l-phenylalanine are likely similar to those of phenylalanine, given their structural similarity. Phenylalanine is involved in the synthesis of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine .
Pharmacokinetics
The fluorination of amino acids generally enhances their stability and reactivity , which could potentially impact their bioavailability.
Result of Action
Fluorinated amino acids are known to enhance the stability of protein folds and serve as valuable analogues for investigating enzyme kinetics, protein-protein, and ligand-receptor interactions . They are also used to study biological processes and develop anti-cancer reagents and vaccines .
Análisis Bioquímico
Biochemical Properties
2,6-Difluoro-l-phenylalanine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with phenylalanine hydroxylase, an enzyme responsible for converting phenylalanine to tyrosine. The presence of fluorine atoms can influence the enzyme’s activity and binding affinity, providing insights into the enzyme’s mechanism of action . Additionally, 2,6-Difluoro-l-phenylalanine can be incorporated into proteins during ribosomal translation, affecting protein folding, stability, and function .
Cellular Effects
2,6-Difluoro-l-phenylalanine impacts various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling proteins by altering their phosphorylation status, thereby influencing downstream signaling cascades . Furthermore, 2,6-Difluoro-l-phenylalanine can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . In terms of cellular metabolism, the compound can influence metabolic fluxes by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2,6-Difluoro-l-phenylalanine exerts its effects through various mechanisms. The compound can bind to active sites of enzymes, either inhibiting or activating their activity. For example, it can act as a competitive inhibitor of phenylalanine hydroxylase, reducing the conversion of phenylalanine to tyrosine . Additionally, 2,6-Difluoro-l-phenylalanine can interact with ribosomal RNA during protein synthesis, affecting the incorporation of amino acids into nascent polypeptide chains . These interactions can lead to changes in protein structure and function, ultimately influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Difluoro-l-phenylalanine can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species . Long-term studies have shown that 2,6-Difluoro-l-phenylalanine can have sustained effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 2,6-Difluoro-l-phenylalanine vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and improve mood by increasing the levels of neurotransmitters such as dopamine and norepinephrine . At high doses, 2,6-Difluoro-l-phenylalanine can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical and clinical studies.
Metabolic Pathways
2,6-Difluoro-l-phenylalanine is involved in several metabolic pathways, including the phenylalanine and tyrosine metabolism pathways. The compound can be converted to fluorinated tyrosine derivatives by phenylalanine hydroxylase . Additionally, 2,6-Difluoro-l-phenylalanine can influence the activity of other enzymes in the metabolic pathway, such as tyrosine aminotransferase and tyrosine hydroxylase, affecting the overall metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2,6-Difluoro-l-phenylalanine is transported and distributed through various mechanisms. The compound can be taken up by cells via amino acid transporters, such as the L-type amino acid transporter 1 (LAT1) . Once inside the cell, 2,6-Difluoro-l-phenylalanine can interact with binding proteins and be distributed to different cellular compartments . The compound’s distribution can affect its localization and accumulation, influencing its biological activity.
Subcellular Localization
The subcellular localization of 2,6-Difluoro-l-phenylalanine can impact its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with other biomolecules and its overall biological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-l-phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine molecule. One common method is the direct fluorination of phenylalanine using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination at the desired positions .
Industrial Production Methods
Industrial production of 2,6-difluoro-l-phenylalanine may involve more scalable and cost-effective methods. These can include catalytic fluorination processes or the use of biocatalysts to achieve regioselective fluorination. Enzymatic methods have also been explored, leveraging the specificity of enzymes to introduce fluorine atoms into the phenylalanine structure .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Difluoro-l-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield partially or fully reduced fluorinated phenylalanine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated quinones, while substitution reactions can produce a variety of functionalized phenylalanine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-l-phenylalanine
- 3,5-Difluoro-l-phenylalanine
- 4-Fluoro-l-phenylalanine
Uniqueness
2,6-Difluoro-l-phenylalanine is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric effects compared to other fluorinated phenylalanine derivatives. This uniqueness makes it particularly useful in applications where precise control over molecular interactions is required .
Propiedades
IUPAC Name |
(2S)-2-amino-3-(2,6-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOVYDPRGDZBLJ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)C[C@@H](C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351995 | |
| Record name | 2,6-difluoro-l-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33787-05-2 | |
| Record name | 2,6-difluoro-l-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 33787-05-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-(2-hydroxyphenyl)methylidene]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B1298904.png)

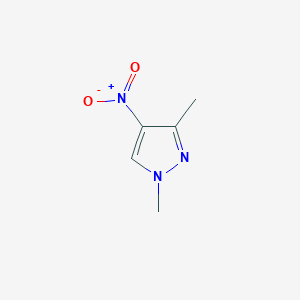




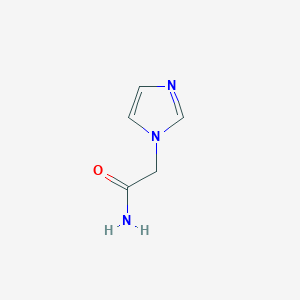
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1298937.png)



